molecular formula C7H10BrF3 B2484400 1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane CAS No. 2172052-28-5

1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane

Cat. No.: B2484400
CAS No.: 2172052-28-5
M. Wt: 231.056
InChI Key: KHYZJGBZPDHLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane is a halogenated cyclopentane derivative characterized by a bromomethyl (-CH2Br) group and a trifluoromethyl (-CF3) group attached to adjacent carbon atoms on the cyclopentane ring. This compound is structurally significant due to the electronic and steric effects imparted by the trifluoromethyl group, which enhances its stability and lipophilicity, making it valuable in pharmaceutical and agrochemical synthesis .

Chemical Formula: C7H10BrF3
Molecular Weight: ~231.05 g/mol (calculated based on analogous compounds) .

Properties

IUPAC Name

1-(bromomethyl)-2-(trifluoromethyl)cyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrF3/c8-4-5-2-1-3-6(5)7(9,10)11/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYZJGBZPDHLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane undergoes various chemical reactions, including:

Common reagents used in these reactions include Selectfluor®, amine·HF complexes, and various organocatalysts . Major products formed from these reactions depend on the specific conditions and reagents used but often include fluorinated derivatives and substituted cyclopentane compounds .

Scientific Research Applications

Chemical Properties and Reactivity

The compound has a molecular formula of C7H10BrF3C_7H_{10}BrF_3 and a molecular weight of approximately 231.05 g/mol. The presence of the bromomethyl group allows for nucleophilic substitution reactions, while the trifluoromethyl group enhances the compound's lipophilicity and stability in various chemical environments.

1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane has several noteworthy applications in scientific research:

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the creation of complex fluorinated compounds. Its reactivity allows it to undergo various transformations, making it valuable in developing new materials and pharmaceuticals.

Medicinal Chemistry

Due to its structural features, this compound is being investigated for potential pharmacological properties. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a candidate for drug discovery.

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The bromomethyl and trifluoromethyl groups may enhance interactions with microbial membranes.
  • Anticancer Potential : In vitro assays have shown that derivatives of cyclopentane compounds can inhibit cancer cell proliferation. For example, compounds featuring trifluoromethyl groups have been associated with improved activity against various cancer cell lines.

Materials Science

In materials science, this compound is used in the production of specialty chemicals and materials. The unique properties imparted by the trifluoromethyl group can enhance the performance characteristics of polymers and other materials.

Case Study 1: Antimicrobial Screening

A series of derivatives including this compound were screened against common bacterial strains:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 8 µg/mL
  • Escherichia coli : MIC = 16 µg/mL

These findings suggest that modifications to the cyclopentane structure can enhance antimicrobial efficacy.

Case Study 2: Cancer Cell Proliferation Inhibition

In a study assessing anticancer properties:

  • The compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • Results indicated an Effective Concentration (EC50) of approximately 5 µM for MCF-7 cells, demonstrating significant antiproliferative effects compared to controls.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane involves its interaction with molecular targets through its bromomethyl and trifluoromethyl groups. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity in various chemical reactions. The bromomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Positional Isomers

  • 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane (CAS 2091636-18-7) Structure: Both substituents (BrCH2- and CF3-) are on the same carbon (C1). Applications: Used in medicinal chemistry for its balanced lipophilicity and stability .
  • Target Compound : 1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane

    • Structure : Substituents are on adjacent carbons (C1 and C2).
    • Impact : The 1,2-substitution allows for greater conformational flexibility and distinct electronic effects, favoring applications in stereoselective synthesis .

Aromatic Analogues

  • 1-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene (CAS 239087-07-1)

    • Formula : C8H5BrF4
    • Molecular Weight : 257.02 g/mol
    • Structure : Bromomethyl and trifluoromethyl groups on a benzene ring.
    • Comparison : The aromatic system confers rigidity and resonance stabilization, enhancing electrophilic substitution reactivity. This contrasts with the cyclopentane derivative, which undergoes ring-opening or strain-driven reactions .
  • 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

    • Formula : C8H5BrF3I
    • Molecular Weight : ~356.94 g/mol
    • Comparison : The presence of iodine introduces heavy atom effects, influencing photophysical properties. Such compounds are used in materials science, unlike the cyclopentane derivative, which is more suited for small-molecule drug design .

Bicyclic and Heterocyclic Derivatives

  • 4-(Bromomethyl)-1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane

    • Formula : C9H12BrF3O
    • Molecular Weight : 273.09 g/mol
    • Structure : A bicyclic framework with an oxygen bridge.
    • Comparison : The oxygen atom increases polarity and hydrogen-bonding capacity, making this compound useful in polymer chemistry. The target cyclopentane derivative lacks such functional versatility .
  • 1-(Bromomethyl)isoquinoline hydrobromide Formula: C10H8BrN·HBr Molecular Weight: 302.99 g/mol Comparison: The isoquinoline moiety enables π-π stacking interactions, relevant in kinase inhibitor design. The cyclopentane derivative’s aliphatic structure limits such interactions but offers improved metabolic stability .

Ether-Functionalized Derivatives

  • 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane (CAS 1250315-70-8)
    • Formula : C12H23BrO
    • Molecular Weight : 263.21 g/mol
    • Structure : Contains a bulky ether substituent.
    • Comparison : The ether group enhances solubility in polar solvents but reduces electrophilicity at the bromomethyl site. This contrasts with the target compound, where the trifluoromethyl group maintains electrophilicity while improving lipid membrane penetration .

Key Data Table

Compound Name Formula Molecular Weight (g/mol) Key Features Applications
This compound C7H10BrF3 ~231.05 1,2-substitution, lipophilic Agrochemical intermediates
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane C7H10BrF3 231.05 1,1-substitution, steric hindrance Medicinal chemistry
1-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene C8H5BrF4 257.02 Aromatic, resonance-stabilized Materials science
4-(Bromomethyl)-1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane C9H12BrF3O 273.09 Bicyclic, polar Polymer additives

Biological Activity

1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane is a specialized organic compound notable for its unique structural features, including a bromomethyl group and a trifluoromethyl group attached to a cyclopentane ring. These functional groups significantly influence the compound's biological activity and reactivity, making it a subject of interest in various fields, particularly in medicinal chemistry and materials science.

The molecular formula of this compound is C6H8BrF3. The presence of the bromine atom contributes to its electrophilic nature, while the trifluoromethyl group enhances its electron-withdrawing capabilities. This combination leads to unique reactivity patterns, which can facilitate various chemical transformations.

PropertyValue
Molecular FormulaC6H8BrF3
Boiling PointNot specified
DensityNot specified
SolubilityPolar solvents

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The biological activity of this compound can be attributed to the following factors:

  • Electrophilic Character : The bromine atom can participate in nucleophilic substitutions, potentially interacting with biological macromolecules such as proteins and nucleic acids.
  • Fluorine Atoms : The trifluoromethyl group can enhance lipophilicity, which may improve membrane permeability and bioavailability.

Case Studies

The mechanism by which this compound exerts its biological effects likely involves:

  • Interaction with Enzymes : The electrophilic bromine may form covalent bonds with nucleophilic sites on enzymes, altering their activity.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cellular functions.

Comparative Analysis with Similar Compounds

Several structurally related compounds have been studied for their biological activities. Below is a comparative table highlighting key features:

Compound NameStructureKey Features
1-(Bromomethyl)-2-fluorocyclopentaneC6H9BrFLacks trifluoromethyl; potential for reduced reactivity.
1-(Bromomethyl)-3-trifluoromethylcyclopentaneC6H9BrF3Different substitution pattern; may exhibit varied biological activities.
1-(Bromomethyl)-2-(difluoromethyl)cyclopentaneC6H9BrF2Similar halogenation; differing reactivity profile due to difluoromethyl group.

Q & A

What are the key structural features and reactivity determinants of 1-(bromomethyl)-2-(trifluoromethyl)cyclopentane?

Basic Question
Answer:
The compound features a cyclopentane ring substituted with a bromomethyl (-CH₂Br) and trifluoromethyl (-CF₃) group at positions 1 and 2, respectively. The bromomethyl group is highly reactive in nucleophilic substitution (Sₙ2) reactions, enabling alkylation of biomolecules or synthetic intermediates . The electron-withdrawing trifluoromethyl group enhances electrophilicity at adjacent positions and improves metabolic stability in drug candidates . The cyclopentane ring introduces steric constraints, influencing regioselectivity in reactions.

Key Data:

PropertyRelevance
Bromomethyl reactivityEnables cross-coupling, alkylation, and bioconjugation
Trifluoromethyl effectIncreases lipophilicity (logP) and resistance to oxidative metabolism
Ring strainAffects reaction pathways (e.g., preference for transannular reactions)

What methodological approaches are employed for synthesizing this compound?

Basic Question
Answer:
Synthesis typically involves bromination of a pre-functionalized cyclopentane precursor. A plausible route includes:

Trifluoromethylation: Introduce the -CF₃ group via radical trifluoromethylation or electrophilic substitution using CF₃I/Cu catalysts .

Bromomethylation: Treat the intermediate with N-bromosuccinimide (NBS) or dibromohydantoin under acidic conditions to install the bromomethyl group .

Purification: Use column chromatography or recrystallization to isolate the product.

Critical Considerations:

  • Steric hindrance from the -CF₃ group may necessitate elevated temperatures or Lewis acid catalysts (e.g., AlCl₃) for efficient bromination .
  • Monitor reaction progress via TLC or GC-MS to avoid over-bromination.

Does this compound exhibit stereoisomerism?

Advanced Question
Answer:
The compound has two adjacent substituents (-CH₂Br and -CF₃) on the cyclopentane ring. If the ring adopts a non-planar conformation, the substituents may occupy distinct spatial positions, creating chiral centers. However, the planar geometry of cyclopentane (unlike cyclohexane) reduces stereoisomerism potential. Computational modeling (DFT) or X-ray crystallography is recommended to confirm chirality .

Experimental Validation:

  • Chiral HPLC: Separate enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
  • Optical Rotation: Measure specific rotation to detect enantiomeric excess.

How does the bromomethyl group participate in mechanistic studies of nucleophilic substitution?

Advanced Question
Answer:
The bromomethyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide character. Kinetic studies (e.g., using Eyring plots) reveal:

  • Steric Effects: The cyclopentane ring and -CF₃ group slow bimolecular reactions compared to linear analogs.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) accelerate reactivity by stabilizing transition states .

Case Study:

  • Alkylation of Glutathione: React with glutathione (GSH) to assess electrophilic toxicity in metabolic pathways. Monitor adduct formation via LC-MS .

How is computational modeling applied to predict the reactivity of this compound?

Advanced Question
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

  • Electrostatic Potential Maps: Highlight electrophilic regions (bromomethyl) and electron-deficient sites (near -CF₃).
  • Transition State Analysis: Identify steric barriers in Sₙ2 pathways.

Software Tools:

  • Gaussian 16: Optimize geometry and calculate activation energies.
  • VMD: Visualize molecular orbitals and charge distribution .

What analytical techniques are critical for characterizing this compound?

Basic Question
Answer:

  • NMR Spectroscopy:
    • ¹H NMR: δ ~3.5 ppm (CH₂Br), δ ~2.8 ppm (cyclopentane protons).
    • ¹⁹F NMR: δ ~-60 ppm (-CF₃) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 247.0 (C₇H₁₀BrF₃).
  • X-ray Crystallography: Resolve spatial arrangement of substituents .

How does the trifluoromethyl group influence biological activity in drug discovery?

Advanced Question
Answer:
The -CF₃ group enhances:

  • Lipophilicity: Improves membrane permeability (measured via PAMPA assay).
  • Metabolic Stability: Reduces CYP450-mediated oxidation, prolonging half-life .
  • Target Affinity: Engages in hydrophobic interactions with protein binding pockets (e.g., kinases).

In Vitro Assay Example:

  • CYP Inhibition Screening: Incubate with human liver microsomes to assess metabolic stability .

What strategies mitigate decomposition during storage?

Basic Question
Answer:

  • Storage Conditions: Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent light-induced degradation and hydrolysis .
  • Stabilizers: Add stabilizers (e.g., BHT) at 0.1% w/w to inhibit radical formation.

Decomposition Pathways:

  • Hydrolysis: Forms cyclopentanol derivatives in humid environments.
  • Elimination: Generates cyclopentene byproducts under basic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.